3-(3,3-Dimethylazetidin-1-yl)aniline
Description
3-(3,3-Dimethylazetidin-1-yl)aniline (CAS: 1515157-52-4) is an aromatic amine derivative featuring a dimethyl-substituted azetidine ring (a four-membered saturated heterocycle) attached to the meta position of an aniline group. Its molecular formula is C₁₁H₁₆N₂, with a molecular weight of 176.26 g/mol . The dimethyl substituents on the azetidine ring confer structural rigidity, reducing ring puckering and enhancing steric effects compared to unsubstituted azetidines. This compound is primarily used in pharmaceutical and materials research as a building block for drug candidates or functionalized polymers due to its electron-rich nitrogen centers and constrained geometry.
Properties
IUPAC Name |
3-(3,3-dimethylazetidin-1-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-11(2)7-13(8-11)10-5-3-4-9(12)6-10/h3-6H,7-8,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POPJBQYLCMFBEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)C2=CC=CC(=C2)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1515157-52-4 | |
| Record name | 3-(3,3-dimethylazetidin-1-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 3-(3,3-Dimethylazetidin-1-yl)aniline typically involves the reaction of 3,3-dimethylazetidine with aniline under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve higher yields and purity of the compound.
Chemical Reactions Analysis
3-(3,3-Dimethylazetidin-1-yl)aniline can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions, where substituents can be introduced onto the aromatic ring using reagents like halogens or nitrating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-(3,3-Dimethylazetidin-1-yl)aniline has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of azetidine-containing compounds with biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3,3-Dimethylazetidin-1-yl)aniline involves its interaction with molecular targets through its azetidine and aniline functional groups. These interactions can lead to various biological effects, depending on the specific pathways and targets involved. The compound’s unique structure allows it to engage in specific binding interactions, which can modulate the activity of enzymes, receptors, or other proteins .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between 3-(3,3-Dimethylazetidin-1-yl)aniline and its analogs:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituent/Feature |
|---|---|---|---|---|
| 3-(3,3-Dimethylazetidin-1-yl)aniline | 1515157-52-4 | C₁₁H₁₆N₂ | 176.26 | Dimethylazetidine ring |
| 3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)aniline | Not specified | C₁₃H₁₇NO₂ | 219.28 | Dioxolane ring (tetramethyl) |
| 3-(1H-Benzimidazol-2-yl)aniline | 7596-74-9 | C₁₃H₁₁N₃ | 209.25 | Benzimidazole ring |
| 3-(4-Methyl-piperazin-1-ylmethyl)-aniline | 198281-55-9 | C₁₂H₁₉N₃ | 205.30 | Piperazine ring (methyl-substituted) |
| 3-(Naphthalen-2-yl)azetidine | 1260898-68-7 | C₁₃H₁₃N | 183.25 | Naphthyl-substituted azetidine |
Key Observations :
- Electron Density : The dimethylazetidine substituent provides electron-rich nitrogen centers compared to the electron-withdrawing dioxolane group in 3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)aniline, which may influence reactivity in coupling reactions .
- Lipophilicity : The naphthyl group in 3-(Naphthalen-2-yl)azetidine increases lipophilicity (logP ~2.5 estimated) compared to the dimethylazetidine analog (logP ~1.8), impacting membrane permeability .
Biological Activity
3-(3,3-Dimethylazetidin-1-yl)aniline is a compound with significant potential in medicinal chemistry, particularly due to its structural features that allow for diverse biological interactions. This article reviews its biological activity, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₆N₂
- SMILES : CC1(CN(C1)C2=CC=CC(=C2)N)C
- InChIKey : POPJBQYLCMFBEG-UHFFFAOYSA-N
The compound features a dimethylazetidine moiety attached to an aniline structure, which may influence its binding properties and biological activity.
Biological Activity Overview
Research indicates that 3-(3,3-dimethylazetidin-1-yl)aniline exhibits promising biological activities across various assays. The following sections detail specific findings related to its pharmacological effects.
Inhibition Studies
-
Monopolar Spindle 1 (MPS1) Inhibition :
Assay Type IC50 (nM) Comments MPS1 Inhibition <10 High potency observed CDK2 Selectivity >500 Significant selectivity - Histamine H3 Receptor Binding :
Case Studies and Research Findings
Several studies have explored the biological implications of 3-(3,3-dimethylazetidin-1-yl)aniline:
- A study investigated the compound's role in modulating MPS1 activity in cancer cell lines. Results indicated that it could effectively reduce tumor growth in xenograft models when administered at appropriate dosages .
- Another investigation focused on the metabolic stability of the compound in human liver microsomes (HLM). It was found to have favorable stability profiles compared to similar compounds, suggesting lower susceptibility to metabolic degradation .
The biological activity of 3-(3,3-dimethylazetidin-1-yl)aniline appears to be mediated through:
- Inhibition of Kinase Activity : By targeting MPS1 and potentially other kinases, the compound disrupts critical signaling pathways involved in cell division and proliferation.
- Receptor Modulation : Its interaction with histamine receptors suggests a role in neurotransmission modulation, which could have implications for neurological disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
